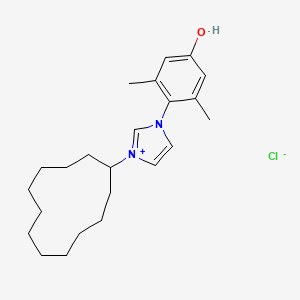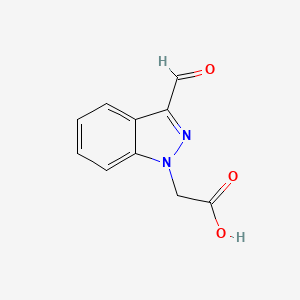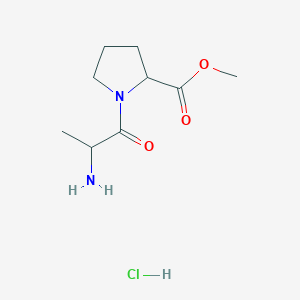
Methylpyridinium bis(trifluoromethyl sulfonyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylpyridinium bis(trifluoromethyl sulfonyl)amide is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make them suitable for various applications in electrochemistry, catalysis, and as solvents in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylpyridinium bis(trifluoromethyl sulfonyl)amide typically involves the reaction of methylpyridinium chloride with lithium bis(trifluoromethyl sulfonyl)amide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The mixture is stirred at room temperature for several hours, followed by the removal of the solvent under reduced pressure to obtain the desired ionic liquid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The final product is typically obtained as a colorless to pale yellow liquid with high purity.
Chemical Reactions Analysis
Types of Reactions
Methylpyridinium bis(trifluoromethyl sulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halomethylpyridinium derivatives.
Scientific Research Applications
Methylpyridinium bis(trifluoromethyl sulfonyl)amide has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Material Science: It is used in the synthesis of conducting polymers and as a medium for electrodeposition.
Biology and Medicine:
Mechanism of Action
The mechanism of action of methylpyridinium bis(trifluoromethyl sulfonyl)amide involves its ability to stabilize charged intermediates and transition states in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions that would otherwise be difficult to achieve in conventional solvents. Its high ionic conductivity also makes it effective in electrochemical applications, where it enhances the efficiency of charge transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethyl sulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethyl sulfonyl)imide
- 1-Butyl-3-methylpyridinium bis(trifluoromethyl sulfonyl)imide
Uniqueness
Methylpyridinium bis(trifluoromethyl sulfonyl)amide is unique due to its specific combination of a methylpyridinium cation and bis(trifluoromethyl sulfonyl)amide anion. This combination imparts distinct properties such as lower viscosity and higher thermal stability compared to other similar ionic liquids. Additionally, its ability to stabilize charged intermediates makes it particularly useful in catalysis and electrochemical applications .
Properties
Molecular Formula |
C8H8F6N2O4S2 |
|---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8N.C2F6NO4S2/c1-7-5-3-2-4-6-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-6H,1H3;/q+1;-1 |
InChI Key |
VBNBBEPGIRSZII-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)



![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)



![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)


